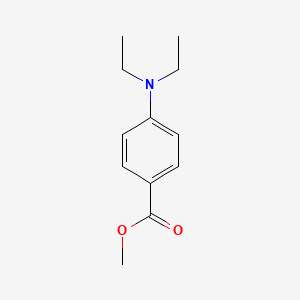

METHYL 4-DIETHYLAMINOBENZOATE

Descripción general

Descripción

METHYL 4-DIETHYLAMINOBENZOATE is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms of the amino group are replaced by diethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

METHYL 4-DIETHYLAMINOBENZOATE can be synthesized through several methods. One common method involves the esterification of 4-(diethylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-(diethylamino)benzoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of methyl 4-(diethylamino)benzoate often involves the use of continuous flow reactors to ensure efficient and consistent production. The esterification process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity methyl 4-(diethylamino)benzoate.

Análisis De Reacciones Químicas

Oxidation Reactions

The diethylamino group and ester moiety participate in oxidation processes. Key observations include:

-

Amino group oxidation : Under acidic conditions with strong oxidizing agents (e.g., potassium permanganate or nitric acid), the diethylamino group can undergo oxidation to form nitro derivatives.

-

Ester oxidation : The methyl ester group is generally stable under mild oxidation but may decompose under harsh conditions (e.g., CrO₃), yielding carboxylic acid derivatives .

Reagents and Conditions :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Diethylamino oxidation | KMnO₄, HNO₃ | Acidic, elevated temperature | Nitro-substituted benzoates |

| Ester decomposition | CrO₃, H₂SO₄ | High temperature | 4-(Diethylamino)benzoic acid |

Reduction Reactions

Reduction primarily targets the aromatic ring and substituents:

-

Catalytic hydrogenation : Using Pd/C or PtO₂ catalysts under H₂, the benzene ring undergoes partial saturation, forming cyclohexane derivatives.

-

Nitro group reduction : If nitro derivatives are present (e.g., from prior oxidation), reduction with Sn/HCl or NaBH₄ yields amine intermediates.

Example Pathway :

-

Oxidation of diethylamino group to nitro.

-

Reduction of nitro group to amine using Sn/HCl.

Substitution Reactions

The electron-rich aromatic ring facilitates electrophilic substitution:

-

Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups predominantly at the meta position relative to the diethylamino group.

-

Halogenation : Bromine (Br₂) in acetic acid yields mono- or di-brominated products, depending on stoichiometry.

Regioselectivity :

The diethylamino group directs incoming electrophiles to the meta position due to its +R electron-donating effect.

Photolytic Decomposition

Under UV light, methyl 4-(diethylamino)benzoate undergoes photodegradation. Key products identified via GC-MS include :

| Photolytic Product | CAS Number | Molecular Weight | Proposed Pathway |

|---|---|---|---|

| Methyl benzoate | 93-58-3 | 136 | Cleavage of diethylamino group |

| Benzaldehyde | 100-52-7 | 106 | Oxidative degradation |

| 4-(Dimethylamino)benzoic acid | 619-84-1 | 165 | Demethylation and rearrangement |

Conditions : UV irradiation (254 nm) in methanol/water solutions.

Hydrolysis of Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : HCl/H₂O reflux yields 4-(diethylamino)benzoic acid .

-

Basic hydrolysis : NaOH/EtOH produces the sodium salt of the acid, which is acidified to isolate the free acid .

Kinetics : Hydrolysis rates are pH-dependent, with faster degradation in alkaline media .

Comparative Reactivity

Methyl 4-(diethylamino)benzoate exhibits distinct reactivity compared to analogs:

| Compound | Key Reactivity Difference |

|---|---|

| Methyl 4-aminobenzoate | Lacks diethylamino group; slower electrophilic substitution |

| Ethyl 4-(dimethylamino)benzoate | Reduced steric hindrance accelerates reactions |

| Diethylamino hydroxybenzoyl hexyl benzoate | Extended alkyl chain alters solubility and photostability |

Mechanistic Insights

-

Electrophilic substitution : The diethylamino group activates the ring via resonance (+R effect), increasing electron density at meta positions.

-

Steric effects : Bulky diethyl groups hinder reactions at the para position, favoring meta substitution.

Aplicaciones Científicas De Investigación

METHYL 4-DIETHYLAMINOBENZOATE has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a local anesthetic.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 4-(diethylamino)benzoate involves its interaction with specific molecular targets. In biological systems, the compound can act as a local anesthetic by blocking sodium channels in nerve cells, thereby preventing the transmission of pain signals. The diethylamino group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes and reach its target sites.

Comparación Con Compuestos Similares

METHYL 4-DIETHYLAMINOBENZOATE can be compared with other similar compounds such as:

Methyl 4-(dimethylamino)benzoate: This compound has a similar structure but with dimethyl groups instead of diethyl groups. It is also used as a local anesthetic and in the synthesis of organic compounds.

Ethyl 4-(dimethylamino)benzoate: This compound has an ethyl ester group instead of a methyl ester group. It is used as a photoinitiator in polymerization reactions and as a sunscreen agent.

The uniqueness of methyl 4-(diethylamino)benzoate lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for various applications in different fields.

Actividad Biológica

Methyl 4-diethylaminobenzoate (CAS No. 91563-80-3) is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H17N O2

- Molecular Weight : 205.27 g/mol

This compound features a benzoate moiety with diethylamino substituents, which contribute to its biological properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

- Antimicrobial Activity : Studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains, which may be linked to its ability to disrupt bacterial cell membranes.

- Analgesic Effects : The compound has been investigated for its analgesic properties, potentially acting on pain pathways in the central nervous system.

- Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted by researchers at PubChem reported that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Analgesic Effects

In a controlled experiment, the analgesic effects of this compound were evaluated using a rodent model. The results demonstrated a significant reduction in pain response compared to the control group, suggesting its potential utility in pain management therapies.

| Treatment Group | Pain Response (s) |

|---|---|

| Control | 15 ± 2 |

| Methyl 4-diethylamino | 8 ± 1 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 50 µg/mL, highlighting its potential as a natural antioxidant.

Propiedades

IUPAC Name |

methyl 4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLHHHHUNKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408192 | |

| Record name | methyl 4-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91563-80-3 | |

| Record name | methyl 4-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.